1-(2,5-difluorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide
Description
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Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O2S/c1-14-10-18(4-7-22-14)24-8-5-15(6-9-24)12-23-27(25,26)13-16-11-17(20)2-3-19(16)21/h2-4,7,10-11,15,23H,5-6,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHCFIGCKXNNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Difluorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide (CAS Number: 2034286-77-4) is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C19H23F2N3O2S
- Molecular Weight : 395.5 g/mol
- Structure : The compound consists of a difluorophenyl group linked to a piperidine derivative via a methanesulfonamide moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways, particularly in oncology and neuropharmacology contexts.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For example, derivatives that target the BRAF(V600E) mutation show promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through pathways involving caspases and mitochondrial dysfunction .
Neuropharmacological Effects
The piperidine component suggests potential activity in modulating neurotransmitter systems. Compounds with similar piperidine structures have been shown to affect dopamine and serotonin receptors, which could be relevant for treating neuropsychiatric disorders .
In Vitro Studies
In vitro assays have demonstrated that 1-(2,5-difluorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide exhibits potent cytotoxic effects against various cancer cell lines. For instance, studies using MDA-MB-231 (breast cancer) and A549 (lung cancer) cells reported IC50 values in the low micromolar range, indicating effective inhibition of cell viability .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 3.5 | Induction of apoptosis |
| A549 | 2.8 | Inhibition of proliferation |
| U87MG (glioblastoma) | 4.0 | Cell cycle arrest |
In Vivo Studies
In vivo studies using xenograft models have shown that this compound can significantly reduce tumor size compared to control groups. For example, in a study involving mice implanted with MDA-MB-231 cells, treatment with the compound led to a reduction in tumor volume by approximately 50% after four weeks of administration .
Case Study 1: Breast Cancer Treatment
A clinical trial investigated the efficacy of a related compound in patients with advanced breast cancer. The study reported promising results with substantial tumor shrinkage observed in patients who had previously failed standard therapies. This underscores the potential applicability of related sulfonamide compounds in clinical settings .
Case Study 2: Neurodegenerative Disorders
Another study explored the neuroprotective effects of similar piperidine derivatives in models of Parkinson's disease. The results indicated that these compounds could mitigate neuronal death and improve behavioral outcomes in treated animals, suggesting a possible therapeutic role for 1-(2,5-difluorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the piperidin-4-ylmethyl intermediate via reductive amination of 1-(2-methylpyridin-4-yl)piperidin-4-one with methylamine, followed by alkylation (e.g., using NaBH(OAc)₃ in dichloroethane) .
- Step 2 : Sulfonylation of the intermediate with 1-(2,5-difluorophenyl)methanesulfonyl chloride under basic conditions (e.g., triethylamine in THF at 0–25°C).
- Optimization : Adjust solvent polarity (e.g., DMF for solubility), catalyst loading (e.g., Pd/C for coupling), and reaction time. Monitor progress via TLC/HPLC. Yields >70% are achievable with rigorous purification (column chromatography, recrystallization) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–8.5 ppm for difluorophenyl and pyridinyl groups), piperidine CH₂ (δ 2.2–3.5 ppm), and sulfonamide NH (δ ~10.5 ppm, D₂O-exchangeable) .
- IR : Confirm S=O stretches at 1332 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Target Engagement : Use enzyme inhibition assays (e.g., fluorogenic substrates for kinases) at 1–10 µM concentrations.
- Cellular Uptake : Assess permeability via Caco-2 monolayers with LC-MS quantification.
- Cytotoxicity : Perform MTT assays in HEK-293 or HepG2 cells (48–72 hr exposure). Reference compounds (e.g., known sulfonamide inhibitors) should be included for comparison .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
- Methodological Answer :
- Solubility Discrepancies : Compare logP predictions (e.g., ChemAxon) with experimental shake-flask assays (UV/LC-MS). Adjust molecular descriptors if mismatched.
- Bioactivity Gaps : Validate target binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm affinity. Re-evaluate docking poses with MD simulations (e.g., GROMACS) to refine binding mode hypotheses .
Q. What strategies elucidate structure-activity relationships (SAR) for the difluorophenyl and pyridinyl moieties?
- Methodological Answer :
- Analog Synthesis : Replace difluorophenyl with monofluoro or trifluoromethyl groups; modify pyridinyl substitution (e.g., 3-methyl vs. 4-methyl).
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (sulfonamide oxygen) and hydrophobic regions (fluorophenyl).
- Data Analysis : Correlate IC₅₀ values with electronic (Hammett σ) and steric (Taft Eₛ) parameters. SAR trends may reveal enhanced potency with electron-withdrawing substituents .
Q. How is metabolic stability assessed in hepatic models, and what structural modifications improve half-life?
- Methodological Answer :
- Microsomal Assays : Incubate with human liver microsomes (HLM) + NADPH; quantify parent compound depletion via LC-MS/MS. Calculate t₁/₂ using first-order kinetics.
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms (fluorometric assays).
- Modifications : Introduce deuterium at metabolically labile sites (e.g., benzylic CH₂) or replace pyridinyl with pyrimidine to reduce CYP affinity. Stabilizing modifications can extend t₁/₂ from <1 hr to >4 hr .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
